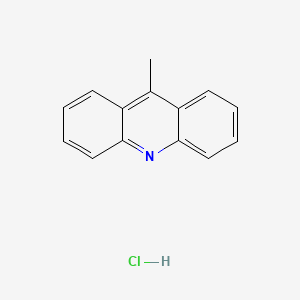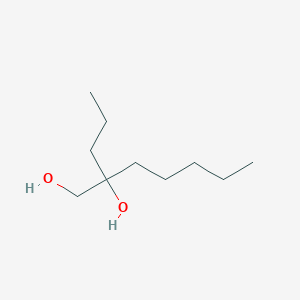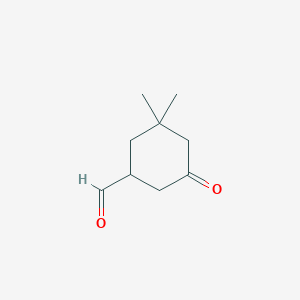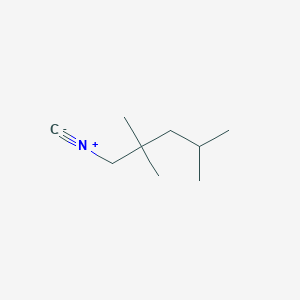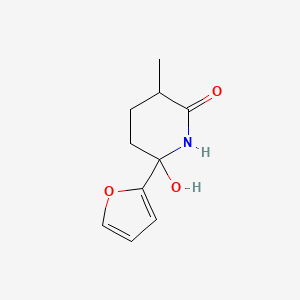
N,N-Dimethyl(methylsulfanyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl(methylsulfanyl)ethanethioamide is an organic compound with the molecular formula C₄H₉NS. It is also known by other names such as N,N-dimethylthioacetamide and dimethylthioacetamide . This compound is characterized by the presence of a thioamide functional group, which is a sulfur analog of an amide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(methylsulfanyl)ethanethioamide can be synthesized through various methods. One common method involves the reaction of acetamide with dimethyl sulfide in the presence of a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl(methylsulfanyl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides.
Applications De Recherche Scientifique
N,N-Dimethyl(methylsulfanyl)ethanethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of N,N-dimethyl(methylsulfanyl)ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. The thioamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylthioformamide: Similar structure but with a formamide group instead of an ethanethioamide group.
N,N-Dimethylthioacetamide: Another name for N,N-dimethyl(methylsulfanyl)ethanethioamide.
N,N-Dimethylthioacetamid: A variant with slight structural differences.
Uniqueness
This compound is unique due to its specific thioamide functional group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
65131-19-3 |
|---|---|
Formule moléculaire |
C5H11NS2 |
Poids moléculaire |
149.3 g/mol |
Nom IUPAC |
N,N-dimethyl-2-methylsulfanylethanethioamide |
InChI |
InChI=1S/C5H11NS2/c1-6(2)5(7)4-8-3/h4H2,1-3H3 |
Clé InChI |
BAEUPQYPWOMGQZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


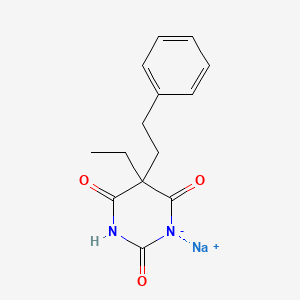
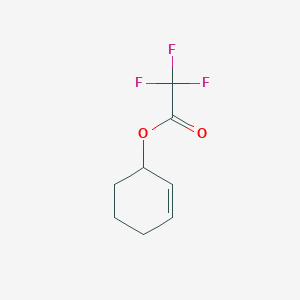

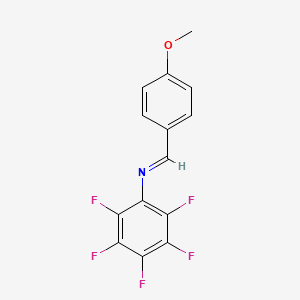

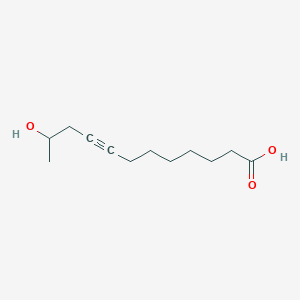
![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
